molecular formula C13H9BrN2 B6231052 4-[(4-bromophenyl)amino]benzonitrile CAS No. 1019601-02-5

4-[(4-bromophenyl)amino]benzonitrile

Cat. No.: B6231052
CAS No.: 1019601-02-5
M. Wt: 273.1
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Description

4-[(4-Bromophenyl)amino]benzonitrile is a benzonitrile derivative featuring a brominated phenylamine substituent. Benzonitriles are widely utilized in pharmaceuticals and agrochemicals due to their versatility as intermediates and functional building blocks . This compound’s structure includes a nitrile group (-CN) attached to a benzene ring, which is further substituted with an amino group linked to a 4-bromophenyl moiety.

The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity in medicinal applications .

Properties

CAS No.

1019601-02-5

Molecular Formula

C13H9BrN2

Molecular Weight

273.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-bromophenyl)amino]benzonitrile typically involves the reaction of 4-bromophenylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and a suitable solvent, such as dimethylformamide (DMF). The reaction is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation and is heated to a specific temperature, often around 80-100°C, for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of automated systems for monitoring and controlling reaction parameters (temperature, pressure, and reaction time) ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[(4-bromophenyl)amino]benzonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine.

  • Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: 4-[(4-bromophenyl)amino]benzoic acid

  • Reduction: 4-[(4-bromophenyl)amino]benzylamine

  • Substitution: 4-[(4-hydroxyphenyl)amino]benzonitrile or 4-[(4-methoxyphenyl)amino]benzonitrile

Scientific Research Applications

4-[(4-bromophenyl)amino]benzonitrile has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It serves as a probe in biological studies to investigate protein interactions and cellular processes.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-[(4-bromophenyl)amino]benzonitrile exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would vary based on the biological system and the specific conditions under which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-[(4-Bromophenyl)amino]benzonitrile with key analogs, emphasizing substituent effects on properties and applications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Applications/Properties Evidence ID
This compound -NH-(4-Bromophenyl), -CN C₁₃H₉BrN₂ 273.13 g/mol Intermediate in antiviral agents
Rilpivirine -Pyrimidinyl, -Cyanoethenyl, -Dimethylphenyl C₂₂H₂₃N₆ 403.47 g/mol NNRTI (anti-HIV), high oral bioavailability
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile -NH-(4-Hydroxypyrimidinyl) C₁₁H₈N₄O 212.21 g/mol Impurity in rilpivirine synthesis
4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile -NH-(4-Chloropyrimidinyl) C₁₁H₈ClN₅ 253.67 g/mol Intermediate in etravirine synthesis
4-[[4-[(4-Bromo-2,6-dimethylphenyl)amino]-2-pyrimidinyl]amino]benzonitrile -NH-(4-Bromo-2,6-dimethylphenyl), -Pyrimidinyl C₁₉H₁₆BrN₅ 410.27 g/mol Antiviral reference standard

Key Observations

Substituent Impact on Bioactivity: Rilpivirine (C₂₂H₂₃N₆) incorporates a pyrimidine ring and cyanoethenyl group, which enhance binding to HIV-1 reverse transcriptase. Its dimethylphenyl group improves metabolic stability, contributing to prolonged half-life . In contrast, this compound lacks heterocyclic rings but shares the bromophenyl motif, which may confer similar lipophilicity for membrane penetration .

Role of Halogenation: Bromine in this compound increases molecular weight and steric bulk compared to chloro analogs (e.g., 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile). Halogens often modulate electronic effects (e.g., σ-hole interactions) in target binding .

Synthetic Intermediates and Impurities: Compounds like 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile and 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile are critical intermediates in NNRTI synthesis. The hydroxy group in the former reduces reactivity, necessitating protective group strategies during synthesis .

Physicochemical Properties: The nitrile group (-CN) in all compounds enhances dipole moments, influencing solubility and crystallinity. Rilpivirine’s additional cyanoethenyl group further increases polarity, aiding solubility in formulation .

Computational and Experimental Insights

  • Nonlinear Optical (NLO) Properties: Benzonitrile derivatives with extended π-systems (e.g., (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile) exhibit enhanced NLO susceptibilities due to charge-transfer interactions. While this compound lacks such substituents, its bromine atom may still contribute to polarizability .
  • Molecular Dynamics (MD) Studies: Rilpivirine’s amphiphilic properties, derived from its heterocyclic and nitrile groups, correlate with high oral bioavailability. Similar studies could predict pharmacokinetics for this compound derivatives .

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